1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate:
Cyclopentyl Derivative Synthesis: The cyclopentyl moiety is synthesized separately, often through cyclization reactions involving suitable precursors.
Coupling Reaction: The fluorophenyl intermediate is then coupled with the cyclopentyl derivative using a suitable coupling reagent, such as carbodiimides, to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize the efficiency of each step.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the urea linkage to an amine.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea: Contains a bromine atom in place of fluorine.
Uniqueness
1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chlorine and bromine analogs.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c16-12-5-1-2-6-13(12)18-14(20)17-11-15(21-10-9-19)7-3-4-8-15/h1-2,5-6,19H,3-4,7-11H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDILQURXSZIEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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